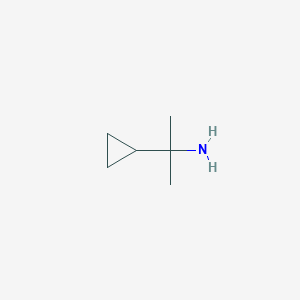

2-Cyclopropylpropan-2-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-cyclopropylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXIEUXBOSSXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cyclopropyl Moiety: a Cornerstone of Modern Medicinal Chemistry

The cyclopropyl (B3062369) group, a three-membered hydrocarbon ring, is far more than a simple cyclic substituent; it is a powerful tool in the arsenal (B13267) of medicinal chemists and chemical biologists. Current time information in Bangalore, IN. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile for several key reasons.

The highly strained nature of the cyclopropane (B1198618) ring, with C-C-C bond angles of 60°, imparts unique electronic and conformational properties. Current time information in Bangalore, IN. This strain results in shorter, stronger carbon-carbon bonds with enhanced p-character, making the ring a rigid and conformationally constrained linker. In drug design, this rigidity can help to lock a molecule into a bioactive conformation, leading to more favorable binding with its target receptor and thus enhancing potency.

Furthermore, the cyclopropyl group is often employed as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group, to fine-tune a molecule's properties. It can serve as a strategic replacement to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. chemenu.com For instance, replacing an N-ethyl group, which is prone to oxidation, with an N-cyclopropyl group can significantly enhance a drug candidate's metabolic half-life. This increased stability reduces the potential for the formation of reactive metabolites. chemenu.com The introduction of a cyclopropyl moiety can also modulate a compound's lipophilicity and pKa, properties crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

The value of this small ring system is evidenced by the growing number of FDA-approved drugs that contain a cyclopropyl group, a testament to its proven track record in successful drug discovery and development.

Research Trajectories for 2 Cyclopropylpropan 2 Amine

Established Synthetic Pathways for this compound

Amination Approaches

Reductive amination of cyclopropyl ketones serves as a primary and versatile route for the synthesis of this compound and its analogs. thieme-connect.com This method typically involves the reaction of a cyclopropyl ketone, such as cyclopropyl methyl ketone, with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. smolecule.comlibretexts.org

Key aspects of this approach include:

Reaction Components : The process involves a cyclopropyl ketone or aldehyde, an amine (ammonia for primary amines), and a reducing agent.

Reducing Agents : A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation over nickel. libretexts.org Sodium cyanoborohydride is often favored due to its selectivity for the imine intermediate in the presence of the ketone. smolecule.com

Reaction Conditions : The reaction is often conducted under mildly acidic conditions to facilitate the formation of the imine. smolecule.com

Detailed studies on the reductive amination of cyclopropyl ketones have explored the influence of various factors, including the choice of catalyst (ruthenium and rhodium) and the presence of carbon monoxide, which can lead to different products such as aminoketones or pyrrolidines. thieme-connect.comconsensus.app

Cyclopropanation Strategies Relevant to its Synthesis

The Kulinkovich reaction initially produces cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent like ethylmagnesium bromide. wikipedia.orgorganic-chemistry.org Modifications of this reaction have been developed to yield cyclopropylamines directly:

Kulinkovich-Szymoniak Reaction : This modification allows for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org It utilizes a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate which then reacts with the nitrile to form an azatitanacycle, which is subsequently converted to the cyclopropylamine (B47189). organic-chemistry.org

Kulinkovich-de Meijere Reaction : This variant employs amides as starting materials to produce tertiary cyclopropylamines. utoronto.ca

It is important to note that the yields in these titanium-mediated reactions can be sensitive to the stoichiometry of the reagents. For instance, using excess Grignard reagent in the Kulinkovich-Szymoniak reaction can lead to the formation of tertiary carbinamines as side products. organic-chemistry.org

Another significant cyclopropanation method is the Simmons-Smith reaction , which involves an organozinc carbenoid. While widely used for forming cyclopropanes, its application in synthesizing cyclopropylamines has been less common. utoronto.ca

Advanced Synthetic Techniques for this compound Analogues

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of intermediate purification steps. For the synthesis of cyclopropylamine derivatives, several one-pot procedures have been developed.

Another example is the one-pot arylation/cyclopropanation of enals, which utilizes triarylboroxins, diethylzinc, and diiodomethane (B129776) to generate cyclopropyl carbinols with good stereoselectivity. researchgate.net Tandem reactions involving asymmetric addition to an aldehyde followed by a diastereoselective directed cyclopropanation have also been developed to produce various substituted cyclopropyl alcohols in a single pot. nih.gov

Continuous-Flow Synthesis Applications for Cyclopropyl Derivatives

Continuous-flow microreaction systems have emerged as a powerful tool for the synthesis of cyclopropylamines and their derivatives, offering enhanced efficiency, safety, and scalability compared to traditional batch processes. acs.orgresearchgate.net

A notable application is the continuous-flow synthesis of cyclopropylamine itself via a Hofmann rearrangement. This method simplifies the traditional two-stage batch reaction into a single-stage process, achieving a high yield of 96% with a short residence time of only 4 minutes at 90°C. acs.orgnih.gov The system allows for higher reaction concentrations and temperatures than in batch mode, contributing to increased productivity. acs.org

Furthermore, a two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones has been developed. This process involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, which then react with amines in a telescoped fashion to yield a library of cyclopropylamines with good yields and high productivity. rsc.orgresearchgate.net

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure cyclopropylamines is of great importance due to the often differing biological activities of enantiomers. rsc.org Several strategies have been developed to achieve stereochemical control.

One major approach involves the asymmetric cyclopropanation of alkenes. This can be achieved using chiral catalysts. For example:

Copper(I)-catalyzed three-component cyclopropene (B1174273) alkenylamination with a commercial bisphosphine ligand has been shown to produce poly-substituted cis-1,2-alkenylcyclopropylamines with high enantioselectivity. rsc.org

Engineered myoglobin (B1173299) variants have been used as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edunih.gov These biocatalytic methods can provide access to either enantiomer of the cyclopropane (B1198618) core of several drugs with excellent stereoselectivity. nih.gov

Chiral ruthenium phenyloxazoline complexes have been successfully used to catalyze the cyclopropanation of diazo Weinreb amides with olefins, affording chiral cyclopropane amides in high yields and stereoselectivities. chemistryviews.org

Another strategy is the catalytic asymmetric ring-opening of donor-acceptor cyclopropanes with amines. Nickel-catalyzed reactions using specific chiral ligands, such as an indane-trioxazoline (In-TOX) ligand, have been shown to proceed with high enantioselectivity. thieme-connect.comsnnu.edu.cn

The reduction of nitro-substituted cyclopropanes, which can be prepared enantioselectively through catalytic asymmetric cyclopropanation of alkenes with iodonium (B1229267) ylides, also provides a route to chiral cyclopropane amino esters. acs.orgacs.org

Finally, the Kulinkovich-Szymoniak reaction, when using substituted Grignard reagents, can lead to 1,2-disubstituted cyclopropylamines with moderate diastereoselectivity, and the diastereomers can often be separated by chromatography. organic-chemistry.org

Medicinal Chemistry Applications of 2 Cyclopropylpropan 2 Amine and Its Derivatives

2-Cyclopropylpropan-2-amine as a Core Building Block in Pharmaceutical Synthesis

Cyclopropylamines are recognized as valuable building blocks in the synthesis of pharmaceuticals. Their rigid structure can help in locking in bioactive conformations, improving metabolic stability, and enhancing potency. The presence of the amine group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

While the broader class of cyclopropylamines is utilized in medicinal chemistry, extensive documentation detailing the specific use of this compound as a core building block in the large-scale synthesis of diverse pharmaceutical compounds is not widely available in the public domain. Its structural features, combining a cyclopropyl (B3062369) ring with a tertiary carbinamine, suggest its potential as a scaffold for creating novel chemical entities with interesting pharmacological properties.

Derivatization Strategies for Novel Pharmaceutical Compounds

The derivatization of core scaffolds is a fundamental strategy in drug discovery to explore chemical space and optimize lead compounds. For a molecule like this compound, derivatization would typically involve reactions of the primary amine, such as acylation, alkylation, or condensation with carbonyl compounds, to introduce a variety of functional groups and build more complex molecules.

The tetracycline (B611298) class of antibiotics has been subject to extensive medicinal chemistry efforts to overcome bacterial resistance. One strategy involves the derivatization at the C9 position of the tetracycline scaffold with aminomethyl groups. This has led to the development of potent, broad-spectrum antibiotics.

However, a review of the available literature does not provide specific examples of the synthesis of aminomethyl derivatives of tetracyclines that explicitly incorporate the this compound scaffold. The general synthetic route for such derivatives involves a Mannich reaction with formaldehyde (B43269) and a suitable amine. While theoretically possible with this compound, published research to this effect is not readily found.

Aminothiazole and aminoselenazole moieties are privileged structures in medicinal chemistry, found in a variety of compounds with diverse biological activities. The incorporation of a cyclopropyl group into these heterocyclic systems is a strategy to modulate their physicochemical and pharmacological properties.

The synthesis of cyclopropyl-substituted aminothiazoles often involves the Hantzsch thiazole (B1198619) synthesis, where a key building block is a cyclopropyl-containing ketone, such as cyclopropyl methyl ketone. While this demonstrates the utility of the cyclopropyl motif in the synthesis of this class of compounds, the direct use of this compound as a reactant in the formation of cyclopropyl-substituted aminothiazoles or aminoselenazoles is not explicitly detailed in the surveyed literature.

Table 1: Synthesis of Cyclopropyl-Substituted Heterocycles

| Target Scaffold | General Synthetic Approach | Cyclopropyl-Containing Reagent Example | Direct Involvement of this compound Documented |

|---|---|---|---|

| Aminomethyl Tetracyclines | Mannich Reaction | Not Applicable | No |

| Cyclopropyl-Substituted Aminothiazoles | Hantzsch Thiazole Synthesis | Cyclopropyl methyl ketone | No |

| Cyclopropyl-Substituted Aminoselenazoles | Analogous to Hantzsch Synthesis | Cyclopropyl-containing α-haloketones | No |

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Drug Discovery

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Specific and detailed SAR studies for a series of analogues derived directly from this compound are not extensively reported in the scientific literature. To conduct a meaningful SAR study, a series of related compounds would need to be synthesized and tested against a specific biological target. The table below represents a hypothetical SAR study for a series of this compound analogues to illustrate the concept. The data presented is for illustrative purposes only and is not based on published experimental results for this specific compound series.

Table 2: Hypothetical Structure-Activity Relationship of this compound Analogues

| Compound ID | R-Group Modification on Amine | Biological Target | Potency (IC50, nM) | Comment |

|---|---|---|---|---|

| Analogue 1 | -H (Parent Compound) | Hypothetical Kinase A | >10,000 | Baseline activity |

| Analogue 2 | -CH3 | Hypothetical Kinase A | 5,000 | Slight increase in potency |

| Analogue 3 | -C(O)Ph | Hypothetical Kinase A | 800 | Introduction of benzoyl group improves potency |

| Analogue 4 | -C(O)CH2Ph | Hypothetical Kinase A | 450 | Phenylacetyl group further enhances activity |

Biological Activity and Pharmacological Potential of 2 Cyclopropylpropan 2 Amine

Investigation of Intrinsic Biological Activity of 2-Cyclopropylpropan-2-amine

Currently, there is a notable lack of publicly available scientific literature detailing the intrinsic biological activity of this compound. Extensive searches of chemical and biological databases have not yielded specific studies focused on the direct pharmacological effects of this compound.

Occurrence as a Bioactive Metabolite in Biological Systems (e.g., Proteus mirabilis)

There is no scientific evidence to suggest that this compound occurs as a bioactive metabolite in biological systems, including the bacterium Proteus mirabilis. The metabolic pathways of this microorganism have been studied, but to date, the natural production of this specific cyclopropylamine (B47189) has not been reported.

Biological Activity of this compound Derivatives

While information on the parent compound is scarce, the cyclopropylamine scaffold is a key component in a variety of biologically active molecules. longdom.org Derivatives incorporating this moiety have been synthesized and evaluated for a range of pharmacological activities. researchgate.net

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

The cyclopropane (B1198618) structure is utilized in the design of novel antimicrobial agents. mdpi.com A series of amide derivatives containing a cyclopropane ring were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Several of these compounds demonstrated inhibitory effects against pathogenic microbes. mdpi.comnih.gov

For instance, certain cyclopropane carboxamide derivatives have shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, some derivatives have exhibited promising antifungal activity against Candida albicans. mdpi.comnih.gov The mechanism of action for some of these antifungal derivatives is believed to involve the inhibition of the fungal enzyme CYP51, a crucial component in the biosynthesis of the fungal cell membrane. mdpi.com

In a different study, asymmetric trisalkylamine cyclopropenium derivatives were reported to possess strong antimicrobial activity, presenting a potential new class of agents to combat microbial resistance. nih.gov

| Compound Type | Target Organism | Activity Noted |

|---|---|---|

| Cyclopropane Carboxamide Derivatives | Staphylococcus aureus | Moderate antibacterial activity |

| Cyclopropane Carboxamide Derivatives | Escherichia coli | Moderate antibacterial activity |

| Cyclopropane Carboxamide Derivatives | Candida albicans | Promising antifungal activity (MIC80 as low as 16 μg/mL for some derivatives) |

| Asymmetric Trisalkylamine Cyclopropenium Derivatives | Various bacteria | Strong antimicrobial activity |

Anticancer and Antiproliferative Properties

The cyclopropylamine moiety is a recognized pharmacophore in the development of anticancer agents. longdom.orgchemimpex.com Its inclusion in molecular designs can lead to compounds with significant antiproliferative activity.

A recent study focused on the design and synthesis of cyclopropylamine-containing cyanopyrimidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer progression. Several of these compounds emerged as potent anticancer agents against a panel of 60 cancer cell lines, with some showing significant LSD1 inhibitory activity. nih.gov

Another example includes cyclopamine (B1684311) derivatives, where modifications to the cyclopamine structure, which contains a cyclopropane ring, have led to compounds with improved activity against lung cancer cells compared to the parent molecule. nih.gov

| Derivative Class | Mechanism of Action | Observed Effect |

|---|---|---|

| Cyclopropylamine-containing cyanopyrimidines | LSD1 Inhibition | Potent anticancer activity against multiple cancer cell lines |

| Carbohydrate-cyclopamine conjugates | Hedgehog signaling pathway inhibition | Improved activity against lung cancer cells |

Antiviral Applications

Cyclopropane derivatives have also been investigated for their potential as antiviral agents. researchgate.net The rigid structure of the cyclopropane ring can be advantageous in the design of molecules that interact with specific viral targets.

Research into novel methylene (B1212753) cyclopropyl (B3062369) nucleosides has been conducted with the aim of developing new antiviral drugs. While the specific compounds synthesized in one study did not show significant activity against a range of viruses including HSV-1, HSV-2, and HIV-1, this area of research highlights the continued interest in the cyclopropane scaffold for antiviral drug discovery. nih.gov

In other work, novel phenyl-branched cyclopropyl nucleosides and their phosphonate (B1237965) analogues were synthesized and evaluated for antiviral activity. These compounds were tested against viruses such as HIV-1, HSV-1, HSV-2, and HCMV. nih.gov While significant breakthroughs were not reported in this particular study, it underscores the exploration of cyclopropylamine-related structures in antiviral research. The development of natural product derivatives, including those with complex ring systems, is also a promising avenue for discovering new antiviral agents. frontiersin.orgmdpi.com

Neuropharmacological Investigations (e.g., Antidepressant Potential of Similar Compounds)

The cyclopropylamine structure is a well-known feature in several centrally acting agents, most notably as a core component of certain monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.orgunl.pt The conformational constraint provided by the cyclopropane ring is thought to be crucial for the biological activity of these compounds. unl.pt

Tranylcypromine, a classic example of a cyclopropylamine-containing drug, is a potent inhibitor of monoamine oxidase. unl.pt The 2-arylcyclopropylamine motif is frequently found in biologically active compounds, and its derivatives are key intermediates in the preparation of various bioactive molecules. researchgate.net The unique structural properties of cyclopropylamine have been shown to influence biological activity in the field of neuropharmacology. chemimpex.com Research has also been conducted on cycloalkanol ethylamine (B1201723) scaffolds for the discovery of selective norepinephrine (B1679862) reuptake inhibitors, further highlighting the relevance of cyclic structures in neuropharmacological drug design. sigmaaldrich.com

Anticonvulsant Properties

There is no scientific evidence from preclinical or clinical studies to suggest that this compound possesses anticonvulsant properties. The compound has not been investigated in established experimental models for epilepsy or seizure disorders.

Mechanistic Insights into Biological Interactions

While direct studies on this compound are limited, the broader class of cyclopropylamines has been studied, offering insights into potential mechanisms of action. The unique structural and electronic properties of the cyclopropyl group are central to these interactions.

Proposed Mechanisms of Action at Molecular and Cellular Levels

The cyclopropylamine moiety is a key structural feature in several mechanism-based enzyme inhibitors. nih.gov The high degree of strain in the three-membered cyclopropane ring makes it susceptible to ring-opening reactions when subjected to oxidative processes, such as those catalyzed by flavin-containing enzymes.

One of the most well-documented mechanisms for cyclopropylamines is the inhibition of monoamine oxidases (MAO). nih.gov In this process, the enzyme oxidizes the amine, leading to the formation of a reactive intermediate. This intermediate can then form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation. nih.gov Spectral analysis during the inactivation of MAO by certain cyclopropylamine derivatives shows changes consistent with this modification of the flavin cofactor. nih.gov Although this specific activity has not been demonstrated for this compound itself, this principle of mechanism-based inhibition is a key characteristic of the chemical class.

Enzymatic Pathways and Target Engagements

The primary enzymatic interactions documented for the cyclopropylamine class involve metabolic enzymes, particularly the cytochrome P450 (CYP) system. The cyclopropylamine group can be a substrate for CYP enzymes, which can lead to bioactivation. hyphadiscovery.com

Metabolism of the cyclopropyl ring by CYP enzymes, such as CYP1A2, can generate reactive ring-opened intermediates. hyphadiscovery.com These reactive species are capable of forming covalent adducts with cellular macromolecules, including hepatic proteins. This metabolic pathway has been identified as a mechanism of toxicity for certain drugs containing a cyclopropylamine moiety, such as the antibiotic trovafloxacin. hyphadiscovery.com

Beyond its own metabolic fate, this compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds designed to engage specific enzymatic targets. In these applications, the this compound fragment is incorporated into a larger molecular structure, and it is the final molecule that possesses the designed biological activity. The compound itself is not the active agent against these targets.

Table 1: Documented and Potential Enzymatic Interactions of Cyclopropylamines

| Enzyme/System | Type of Interaction | Potential Outcome | Reference |

| Monoamine Oxidases (MAO) | Mechanism-Based Inhibition | Irreversible inactivation of the enzyme via flavin modification. | nih.gov |

| Cytochrome P450 (e.g., CYP1A2) | Metabolism / Bioactivation | Formation of reactive intermediates, potential for covalent adduct formation with proteins. | hyphadiscovery.com |

Computational Chemistry and Molecular Modeling Studies of 2 Cyclopropylpropan 2 Amine

Application of Computational Methodologies in Understanding 2-Cyclopropylpropan-2-amine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule ligand and a protein's active site.

While docking studies have been performed on various cyclopropylamine-containing molecules, particularly as inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), no specific molecular docking studies featuring this compound have been published. nih.govnih.gov Research on other cyclopropylamines shows this scaffold is a useful starting point for designing such inhibitors, but interaction data for the specific title compound is absent. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and properties of molecules, such as orbital energies, charge distribution, and molecular reactivity. These methods provide fundamental insights into a molecule's behavior.

There are no specific published quantum chemical calculations detailing the electronic structure of this compound. General studies on other amine derivatives and cyclopropyl (B3062369) systems exist, utilizing methods like Density Functional Theory (DFT) or ab initio calculations, but these have not been applied to this compound in the available literature. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into molecular flexibility, stability, and intermolecular interactions.

No dedicated conformational analysis or molecular dynamics simulation studies for this compound were found in the scientific literature. Research has been conducted on the conformational analysis of other cyclopropyl derivatives, but these findings cannot be directly extrapolated to this compound. researchgate.net

Computational Approaches for Rational Design of this compound Analogues

Rational design uses computational methods to create new molecules with desired properties, often by modifying a known chemical scaffold. The cyclopropylamine (B47189) moiety is recognized for its utility in medicinal chemistry, making it a candidate for such design efforts. longdom.org

Virtual Screening and Lead Optimization

Virtual screening involves computationally searching large libraries of small molecules to identify those that are most likely to bind to a drug target. Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.

There is no literature available that describes the use of this compound as a starting point or a result in virtual screening or lead optimization campaigns. While computational tools are widely used for the rational design of various compound classes, their specific application to create analogues of this compound is not documented. mdpi.comnih.gov

Design of Enzyme-Specific Mimetics and Probes

Computational design can be used to create molecules that mimic the substrate or transition state of an enzyme, acting as specific inhibitors or probes for studying enzyme function. The cyclopropylamine scaffold is a known component of mechanism-based inhibitors for flavin-dependent enzymes like MAO. nih.gov

Despite the known role of the cyclopropylamine group in enzyme inhibition, there are no published studies on the specific design of enzyme mimetics or probes derived from the this compound structure.

Future Perspectives and Emerging Research Avenues for 2 Cyclopropylpropan 2 Amine

Exploration of Novel Therapeutic Targets

The cyclopropylamine (B47189) moiety is a key pharmacophore in a variety of biologically active compounds, suggesting that 2-cyclopropylpropan-2-amine could serve as a valuable scaffold for the design of new therapeutic agents. The exploration of its potential to interact with novel therapeutic targets is a promising area of research.

Derivatives of cyclopropylamine have been identified as potent enzyme inhibitors. For instance, the 2-phenylcyclopropylamine structure is a core component in inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), enzymes implicated in neurological disorders and cancer, respectively researchgate.net. The strained three-membered ring of the cyclopropyl (B3062369) group can confer unique binding properties and metabolic stability to drug candidates researchgate.net.

Future research could focus on synthesizing a library of this compound derivatives and screening them against a panel of enzymes, receptors, and ion channels. Given the structural similarities to known bioactive molecules, potential targets could include:

Enzymes: Monoamine oxidases, histone demethylases, and cytochrome P450 enzymes. The unique steric and electronic nature of the this compound scaffold could lead to inhibitors with novel selectivity profiles.

Receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The rigid cyclopropyl group can help in fixing the conformation of a molecule, which is often crucial for high-affinity receptor binding.

Transporters: Neurotransmitter transporters, which are targets for antidepressants and other central nervous system drugs.

The table below outlines potential therapeutic targets for derivatives of this compound based on the known activity of similar compounds.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Monoamine Oxidase (MAO) | Depression, Parkinson's Disease |

| Lysine-Specific Demethylase 1 (LSD1) | Oncology | |

| Cytochrome P450 | Drug Metabolism Modulation | |

| Receptors | N-Methyl-D-Aspartate (NMDA) Receptor | Neurodegenerative Diseases |

| Dopamine D3 Receptor | Schizophrenia, Addiction | |

| Transporters | Serotonin Transporter (SERT) | Depression, Anxiety Disorders |

Development of Targeted Delivery Systems Incorporating this compound

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The chemical properties of this compound, particularly its primary amine group, make it a suitable candidate for incorporation into various targeted delivery platforms.

The amine functionality provides a reactive handle for covalent conjugation to a variety of delivery vectors, including polymers, nanoparticles, and antibodies mdpi.com. For instance, it can be linked to targeting ligands such as peptides or antibodies that recognize specific cell surface receptors, directing the drug conjugate to diseased cells or tissues.

Emerging strategies in targeted drug delivery that could incorporate this compound or its derivatives include:

Peptide-Drug Conjugates (PDCs): PDCs utilize peptides to target specific receptors on tumor cells mdpi.com. A cytotoxic derivative of this compound could be conjugated to a tumor-targeting peptide, offering a novel approach to cancer therapy.

Amphiphilic Cyclodextrin-Based Nanoparticles: Cyclodextrins are macrocyclic oligosaccharides capable of forming inclusion complexes with poorly soluble drugs nih.govnih.gov. Amphiphilic derivatives of cyclodextrins can self-assemble into nanoparticles for drug delivery. The amine group of this compound could be used to attach it to the surface of such nanoparticles, potentially enhancing cellular uptake due to a positive surface charge nih.gov.

Polymer-Drug Conjugates: Conjugation to biocompatible polymers can improve the pharmacokinetic profile of a drug. The amine group of this compound allows for its incorporation into polymeric drug delivery systems, potentially leading to controlled release and prolonged circulation times.

The table below summarizes potential targeted delivery systems for this compound derivatives.

| Delivery System | Targeting Strategy | Potential Advantage |

| Peptide-Drug Conjugate (PDC) | Receptor-mediated endocytosis | High specificity for target cells |

| Amphiphilic Cyclodextrin Nanoparticle | Enhanced permeability and retention (EPR) effect, potential for active targeting | Improved solubility and bioavailability of hydrophobic drugs |

| Polymer-Drug Conjugate | Passive targeting via EPR effect | Extended plasma half-life and controlled release |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biology

The exploration of this compound's full potential necessitates a collaborative approach at the intersection of synthetic chemistry and biology. The synthesis of novel derivatives and their subsequent biological evaluation is a cyclical process that drives the discovery of new therapeutic agents.

Synthetic chemists can focus on developing efficient and stereoselective methods for the synthesis of this compound analogues with diverse substitution patterns nih.gov. This could involve the development of novel cyclopropanation reactions or the functionalization of the parent molecule. The ability to create a library of structurally diverse compounds is crucial for structure-activity relationship (SAR) studies.

Biologists and pharmacologists can then evaluate these new compounds for their biological activity using a variety of in vitro and in vivo models. High-throughput screening assays can be employed to rapidly assess the activity of a large number of compounds against specific targets. Promising lead compounds can then be further characterized for their mechanism of action, potency, selectivity, and pharmacokinetic properties.

This interdisciplinary approach has been successful in the development of other cyclopropylamine-containing drugs and will be essential for unlocking the therapeutic potential of this compound researchgate.netchemrxiv.org.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and application of this compound is an important future research direction.

Traditional methods for the synthesis of cyclopropylamines can involve harsh reagents and generate significant waste longdom.org. Future research should focus on developing more sustainable synthetic routes. Potential green chemistry approaches include:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts. The development of biocatalytic methods for the synthesis of cyclopropylamines is a promising area of research longdom.org.

Use of Renewable Feedstocks: Exploring the synthesis of this compound from renewable starting materials would significantly improve its environmental footprint longdom.org.

Solvent-Free or Eco-Friendly Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids can greatly reduce the environmental impact of the synthesis researchgate.net. Some reactions have been shown to be accelerated in confined volume systems, which can also reduce solvent use nih.gov.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

The table below highlights some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Potential Application |

| Catalysis | Use of biocatalysts or reusable heterogeneous catalysts. |

| Renewable Feedstocks | Synthesis from bio-derived starting materials. |

| Safer Solvents & Auxiliaries | Reactions in water, ionic liquids, or under solvent-free conditions. |

| Atom Economy | Development of addition and cycloaddition reactions that minimize byproducts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。